molecular formula C7H14N2O2 B13313106 3-(azetidin-3-yloxy)-N-methylpropanamide

3-(azetidin-3-yloxy)-N-methylpropanamide

Cat. No.: B13313106
M. Wt: 158.20 g/mol
InChI Key: UUJYSDKMSFBAAW-UHFFFAOYSA-N
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Description

3-(azetidin-3-yloxy)-N-methylpropanamide is a compound that belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yloxy)-N-methylpropanamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yloxy)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yloxy)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with biological molecules, potentially inhibiting or activating certain pathways . Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yloxy)-N-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and propanamide group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-N-methylpropanamide

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)2-3-11-6-4-9-5-6/h6,9H,2-5H2,1H3,(H,8,10)

InChI Key

UUJYSDKMSFBAAW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCOC1CNC1

Origin of Product

United States

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